molecular formula C18H14N2 B1428640 2-(Carbazol-9-yl)aniline CAS No. 101716-43-2

2-(Carbazol-9-yl)aniline

Cat. No.: B1428640
CAS No.: 101716-43-2
M. Wt: 258.3 g/mol
InChI Key: CUAPXNXBWGCQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carbazol-9-yl)aniline is a useful research compound. Its molecular formula is C18H14N2 and its molecular weight is 258.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The carbazole-based compounds like 2-(Carbazol-9-yl)aniline are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Cellular Effects

Carbazole derivatives have shown diverse pharmacological actions by influencing various pathways of molecular signaling . For instance, some derivatives of carbazole show antifungal activity by acting on the RAS-MAPK pathway . They also show their effect on inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway .

Molecular Mechanism

The photoactivated 4CzIPN organocatalyst, a carbazole-based photocatalyst, is found to be more efficient for single electron transfer without any organic base for the radical reaction . This demonstrates the molecular mechanism of this compound in the arylation of 2H-indazole .

Temporal Effects in Laboratory Settings

Mechanochromic luminescence (ML), thermally activated delayed fluorescence (TADF), aggregation-induced emission (AIE), and electroluminescence (EL) properties are combined in a single organic molecule, this compound . These properties indicate the temporal changes in the effects of this product over time in laboratory settings.

Metabolic Pathways

Carbazole derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence

Properties

IUPAC Name

2-carbazol-9-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c19-15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAPXNXBWGCQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Carbazol-9-yl)aniline
Reactant of Route 2
2-(Carbazol-9-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-(Carbazol-9-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-(Carbazol-9-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-(Carbazol-9-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-(Carbazol-9-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.